benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. This compound features a benzyl ester group at position 6, a 2-ethyl substituent on the thiazole ring, a 7-methyl group, and a 5-phenyl moiety. Thiazolo[3,2-a]pyrimidines are of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-18-21(26)25-20(17-12-8-5-9-13-17)19(15(2)24-23(25)29-18)22(27)28-14-16-10-6-4-7-11-16/h4-13,18,20H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDHLPPXWGPICV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
While comprehensive data tables and case studies for benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate are not available within the provided search results, its applications in scientific research can be summarized.
Scientific Research Applications
BENZYL 2-ETHYL-7-METHYL-3-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE, a similar compound, has uses across multiple scientific disciplines:
- Chemistry It serves as a building block in creating more complex molecules.
- Biology It is studied for potential antiviral and anticancer properties.
- Medicine It is investigated for anti-inflammatory effects and potential applications in drug development.
- Industry It is utilized to develop new materials and chemical processes.
Mechanism of Action
The compound interacts with molecular targets like enzymes and receptors, potentially inhibiting enzymes involved in disease pathways, leading to therapeutic effects, though the exact molecular pathways depend on the specific biological activity being studied.
Additional Information
- The molecular formula of the compound is C26H28N2O3S, with a molecular weight of 448.6 g/mol.
- IUPAC Name: benzyl 2-ethyl-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.
- It is a heterocyclic compound belonging to the thiazolopyrimidine family, known for diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism by which benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolo[3,2-a]pyrimidines are highly dependent on substituent variations at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogs:
Key Observations :
- Ester Group : The benzyl ester in the target compound likely improves membrane permeability compared to ethyl esters (e.g., compound 4a in ) but may reduce aqueous solubility .
- Aromatic Substituents : Electron-withdrawing groups (e.g., bromine in ) enhance halogen bonding in crystallography, while electron-donating groups (e.g., methoxy in ) improve solubility .
- Biological Activity : Substituents at C5 (e.g., 4-methoxyphenyl in ’s 4b) correlate with antimicrobial activity, whereas dibromo-substituted analogs (e.g., compound 97 in ) exhibit potent Cdc25 phosphatase inhibition (IC50 = 4.5 µM) .
Activity Trends :
Biological Activity
Benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, including antiviral , anticancer , and anti-inflammatory properties. The following sections provide detailed insights into its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H28N2O3S |
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | Benzyl 2-ethyl-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| InChI Key | QRGHJGZLQRGBAF-UHFFFAOYSA-N |
Structure
The compound features a thiazole ring fused with a pyrimidine ring, which is critical for its biological activity. The presence of various substituents on the benzyl and phenyl groups enhances its lipophilicity and interaction with biological targets.
Antiviral Activity
Research indicates that compounds in the thiazolopyrimidine family exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit viral replication by targeting specific viral enzymes or proteins. The mechanism often involves the inhibition of polymerases or proteases essential for viral life cycles.
Anticancer Properties
Benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl derivatives have been studied for their anticancer potential. Notably:
- Inhibition of Protein Kinase CK2 : This compound has demonstrated potent inhibitory effects on casein kinase 2 (CK2), which is implicated in various cancers. IC50 values are reported in the low micromolar range, indicating strong efficacy against cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These effects contribute to its potential therapeutic applications in treating inflammatory diseases.
The biological activity of benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl derivatives is primarily attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in disease pathways.
- Receptor Interaction : It may bind to specific receptors that modulate cellular responses to inflammation and cancer progression.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer efficacy of thiazolopyrimidine derivatives against several cancer cell lines. The results showed that modifications on the benzyl group significantly influenced the potency of these compounds against cancer cells .
Antiviral Efficacy
Research conducted on related thiazolopyrimidine derivatives demonstrated their effectiveness as antiviral agents against influenza virus strains. These compounds showed a dose-dependent inhibition of viral replication in vitro .
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of electron-withdrawing groups on the phenyl ring enhanced the biological activity of these compounds. Modifications such as halogen substitutions significantly improved their potency against bacterial strains and cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
Methodology: The compound can be synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl compounds under acidic conditions. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with benzyl chloroacetate and aldehydes (e.g., 2-fluorobenzaldehyde) in a 1:1 acetic acid/anhydride mixture yields the target scaffold . Reaction optimization includes adjusting molar ratios, temperature (e.g., 110–120°C), and catalysts (e.g., sodium acetate). Crystallization from ethyl acetate/ethanol (3:2) provides pure single crystals for structural analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodology:
- NMR : H and C NMR identify substituents (e.g., benzylidene protons at δ 7.2–8.1 ppm) and confirm stereochemistry .
- X-ray Diffraction : Single-crystal X-ray studies (e.g., SHELXL refinement) reveal bond lengths (C–S: ~1.74 Å), dihedral angles (e.g., 80.9° between thiazolo-pyrimidine and phenyl rings), and hydrogen-bonding networks .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 422.46) .
Q. Why is the thiazolo[3,2-a]pyrimidine scaffold significant in medicinal chemistry?
Methodology: This scaffold exhibits bioactivity due to its planar heterocyclic core, enabling π-π stacking with biological targets. Modifications at C2 (arylidene groups) and C5 (phenyl substituents) enhance antimicrobial or antitumor activity. For example, 4-bromophenyl analogs show inhibitory effects on tumor cell replication . Structure-activity relationship (SAR) studies prioritize substituent polarity and steric effects .
Advanced Research Questions
Q. How do crystal structure analyses resolve conformational ambiguities in this compound?
Methodology: X-ray crystallography (e.g., monoclinic P2/n space group) reveals puckering in the dihydropyrimidine ring. The C5 chiral center deviates by 0.224–0.305 Å from the mean plane, adopting a flattened boat or half-chair conformation. Dihedral angles between fused rings (e.g., 80.9° in ) clarify steric interactions. SHELX software refines thermal displacement parameters (U) to distinguish disorder in methoxycarbonyl groups .
Q. What strategies address enantiomer separation for chiral C5 in thiazolo[3,2-a]pyrimidines?
Methodology: Racemic mixtures can form conglomerates via halogen-π interactions (e.g., bromophenyl derivatives). Chiral chromatography (e.g., amylose-based columns) or crystallization-induced resolution isolates enantiomers. demonstrates homochiral chain formation via C–Br···π interactions (3.6 Å spacing), enabling preferential crystallization .
Q. How to resolve contradictions in biological activity data across structurally similar analogs?
Methodology: Compare substituent effects systematically. For example:
- Antimicrobial Activity : 3-Nitrophenyl derivatives (MIC: 12.5 µg/mL) outperform methoxy-substituted analogs due to electron-withdrawing groups enhancing membrane penetration .
- Antitumor Activity : Bromine at C5 (IC: 8.2 µM) vs. chlorine (IC: 15.4 µM) highlights halogen size impacting DNA intercalation . Dose-response assays and molecular docking validate SAR trends .
Q. What role do supramolecular interactions play in stabilizing crystal packing?
Methodology: Hydrogen-bonding (C–H···O, O–H···N) and π-π stacking (centroid distances: 3.6–3.9 Å) create 1D chains or sheets. Graph set analysis (e.g., R_2$$^2(8) motifs in ) identifies robust synthons. For example, bifurcated C–H···S interactions in stabilize layers along the c-axis .
Q. How to model ring puckering dynamics computationally?
Methodology: Use Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) derived from X-ray data. For a six-membered ring, q = 0.5–0.7 Å and φ ≈ 0° indicate chair conformations. DFT calculations (B3LYP/6-31G*) optimize geometries and predict pseudorotation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
